3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The thiolane ring provides structural stability and can participate in redox reactions, further affecting its activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminopropan-2-yl)aniline: This compound shares the amino group but lacks the thiolane ring and hydroxyl group.
3-(2-Aminopropan-2-yl)phenol: Similar in structure but with a phenol group instead of the thiolane ring.
Uniqueness
3-(2-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the combination of its functional groups and ring structure, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-(2-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO3S/c1-6(2,8)7(9)3-4-12(10,11)5-7/h9H,3-5,8H2,1-2H3 |
InChI Key |
CHCFYIHNMGUOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCS(=O)(=O)C1)O)N |
Origin of Product |
United States |
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